Physical and chemical properties of Estriol-13C3
Physical and chemical properties of Estriol-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol-13C3 is a stable isotope-labeled form of Estriol, a naturally occurring estrogen. The incorporation of three carbon-13 isotopes provides a distinct mass shift, making it an invaluable tool in a variety of research and analytical applications, particularly in mass spectrometry-based methods for metabolism studies, pharmacokinetic analysis, and as an internal standard for quantitative assays. This technical guide provides an in-depth overview of the physical and chemical properties of Estriol-13C3, detailed experimental protocols for its characterization, and a visualization of its relevant biological signaling pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of Estriol-13C3 are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
Table 1: General and Chemical Properties of Estriol-13C3
| Property | Value |
| Chemical Name | Estra-1,3,5(10)-triene-3,16α,17β-triol-1,2,3-13C3 |
| Molecular Formula | C₁₅¹³C₃H₂₄O₃ |
| Molecular Weight | 291.36 g/mol [1] |
| CAS Number | 1255639-56-5[1] |
| Appearance | White to off-white powder |
| Isotopic Purity | ≥99 atom % ¹³C |
Table 2: Physical Properties of Estriol-13C3
| Property | Value |
| Melting Point | 280-282 °C[2] |
| Boiling Point | Data not available |
| Solubility | Methanol: Soluble (commercially available as a 100 µg/mL solution)[3][4]. DMSO: Soluble (unlabeled estriol is soluble at 57 mg/mL)[5]. Ethanol: Soluble (unlabeled estriol is soluble at 10 mg/mL)[5]. Water: Practically insoluble (unlabeled estriol is practically insoluble)[6][7]. |
| Storage Temperature | -20°C[2] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible use of Estriol-13C3. The following sections outline key experimental protocols for the characterization and analysis of this compound.
Melting Point Determination
The melting point of Estriol-13C3 powder can be determined using the capillary method with a modern melting point apparatus.
Methodology:
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Sample Preparation: Ensure the Estriol-13C3 powder is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
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Capillary Tube Loading: Place a small amount of the dried powder onto a clean, dry watch glass. Gently tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating and Observation:
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Set the apparatus to a rapid heating rate to quickly approach the expected melting point (approximately 20°C below the expected range).
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Once the temperature is within this range, reduce the heating rate to 1-2°C per minute to ensure accurate determination.
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Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR is a powerful technique to confirm the isotopic labeling and structural integrity of Estriol-13C3.
Methodology:
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Sample Preparation:
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Accurately weigh 10-20 mg of Estriol-13C3.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. Ensure complete dissolution.
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Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solvent height should be sufficient to cover the NMR probe's detection region (typically 4-5 cm).
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-
Instrument Setup:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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-
Data Acquisition:
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Set the spectrometer to the ¹³C nucleus frequency.
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Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.
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The three ¹³C-labeled positions in the A-ring of Estriol-13C3 will show significantly enhanced signals compared to the natural abundance ¹³C signals of the other carbon atoms.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the resulting spectrum.
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Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
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Integrate the peaks to confirm the relative abundance of the labeled carbons.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary application for Estriol-13C3, where it serves as an internal standard for the accurate quantification of unlabeled estriol in biological matrices.
Methodology:
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Sample Preparation (from Serum/Plasma):
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To 100 µL of serum or plasma, add a known amount of Estriol-13C3 solution (internal standard).
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Perform a liquid-liquid extraction (LLE) by adding 1 mL of an organic solvent mixture (e.g., hexane:ethyl acetate 1:1 v/v).
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Vortex the mixture vigorously for 1 minute, then centrifuge to separate the layers.
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Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Derivatization (Optional but Recommended for Enhanced Sensitivity): Reconstitute the dried extract in a derivatizing agent solution (e.g., dansyl chloride in acetone/water). Heat the mixture to facilitate the reaction, then evaporate to dryness again.
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Reconstitute the final residue in a suitable mobile phase for injection.
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LC Separation:
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
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Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example:
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0-1 min: 30% B
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1-5 min: 30% to 95% B
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5-6 min: 95% B
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6.1-8 min: 30% B
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-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
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-
MS/MS Detection:
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Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized estriol and positive mode for dansyl-derivatized estriol.
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Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled estriol and Estriol-13C3.
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Estriol (unlabeled): e.g., m/z 287.2 → 145.1
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Estriol-13C3: e.g., m/z 290.2 → 148.1
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-
Optimize MS parameters such as collision energy and declustering potential for each transition to maximize signal intensity.
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Quantification:
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Construct a calibration curve using known concentrations of unlabeled estriol standards with a fixed amount of Estriol-13C3 internal standard.
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Calculate the peak area ratio of the analyte to the internal standard.
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Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios on the calibration curve.
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Signaling Pathways and Biological Interactions
Estriol, and by extension Estriol-13C3 (which is biologically equivalent), exerts its physiological effects primarily through interactions with estrogen receptors (ERs). There are two main classical nuclear estrogen receptors, ERα and ERβ, as well as a G protein-coupled estrogen receptor (GPER).
Estrogen Receptor (ERα and ERβ) Signaling
Estrogen receptors mediate both genomic and non-genomic signaling pathways.
Caption: Classical Estrogen Receptor (ERα/β) Signaling Pathway.
G Protein-Coupled Estrogen Receptor (GPER) Signaling
GPER mediates rapid, non-genomic estrogen signaling from the cell membrane.
Caption: G Protein-Coupled Estrogen Receptor (GPER) Signaling.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of estriol in a biological sample using Estriol-13C3 as an internal standard.
Caption: LC-MS/MS Quantification Workflow using Estriol-13C3.
Conclusion
Estriol-13C3 is a critical analytical tool for researchers and scientists in the field of endocrinology, pharmacology, and clinical chemistry. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable the development of highly accurate and precise quantitative methods. The detailed experimental protocols and an understanding of its engagement in estrogen signaling pathways provided in this guide will facilitate its effective application in a wide range of scientific investigations.
References
- 1. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Estriol (16-α-hydroxyestradiol) (2,3,4-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9147-C [isotope.com]
- 5. organomation.com [organomation.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. uspharmacist.com [uspharmacist.com]
